5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole
Description
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a methoxy group, a methyl group, and a prop-2-en-1-ylsulfanyl group attached to the benzodiazole core.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-prop-2-enylsulfanylbenzimidazole |
InChI |
InChI=1S/C12H14N2OS/c1-4-7-16-12-13-10-8-9(15-3)5-6-11(10)14(12)2/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
OECPSNNXZOBSRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1SCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through nucleophilic substitution reactions using allyl thiol or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazoles.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazoles.
Substitution: Various substituted benzodiazoles depending on the reagents used.
Scientific Research Applications
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to other bioactive benzodiazoles.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole would depend on its specific biological or chemical activity. Generally, benzodiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1-methyl-1,3-benzodiazole: Lacks the prop-2-en-1-ylsulfanyl group.
1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole: Lacks the methoxy group.
5-methoxy-1,3-benzodiazole: Lacks both the methyl and prop-2-en-1-ylsulfanyl groups.
Uniqueness
The presence of the methoxy, methyl, and prop-2-en-1-ylsulfanyl groups in 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole may confer unique chemical properties and biological activities compared to its analogs.
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